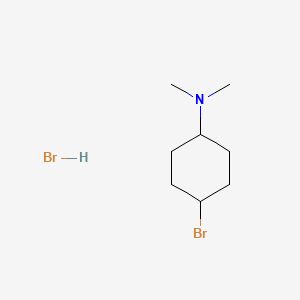

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide typically involves the bromination of N,N-dimethylcyclohexanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclohexane ring .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The product is then purified and crystallized to obtain the hydrobromide salt .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of different amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Various substituted cyclohexylamines.

Oxidation Reactions: Oxidized derivatives of cyclohexylamines.

Reduction Reactions: Reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide is primarily utilized in the pharmaceutical industry for the synthesis of various therapeutic agents. Its bromine substituent enhances the reactivity of the compound, making it a valuable intermediate in drug development.

Case Studies in Drug Development

- Rho Kinase Inhibition : Research indicates that compounds similar to this compound can act as Rho kinase inhibitors. Rho kinase plays a crucial role in various physiological processes, including smooth muscle contraction and cell proliferation. Inhibiting this enzyme can potentially treat conditions such as hypertension and asthma .

- Antidepressant Activity : A study explored the antidepressant-like effects of structurally related compounds. The findings suggest that modifications in the amine structure can enhance serotonin receptor affinity, indicating potential for developing new antidepressants .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules.

Synthetic Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| N-Alkylation | Used to synthesize N-alkyl derivatives through alkylation reactions with various alkyl halides | 85% |

| Amine Coupling | Effective in coupling reactions with electrophiles to form secondary amines | 90% |

These reactions highlight its utility in creating diverse chemical entities for further exploration in drug discovery.

Research Tool

In pharmacological studies, this compound can be used to investigate receptor interactions and cellular responses.

Applications in Pharmacology

- Cell Signaling Studies : The compound has been employed to study the modulation of signaling pathways mediated by G-protein coupled receptors (GPCRs). Its ability to alter receptor activity makes it a valuable tool for understanding cellular mechanisms .

- Toxicological Assessments : It is also used in toxicology to evaluate the safety profiles of new drugs by assessing their interactions with biological systems.

Wirkmechanismus

The mechanism of action of 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-N,N-dimethylcyclohexanamine

- N,N-Dimethylcyclohexanamine

- 4-Bromo-cyclohexanamine

Uniqueness

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt. This gives it distinct chemical and physical properties compared to other similar compounds.

Biologische Aktivität

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacodynamics, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.

- Chemical Formula : C10H16BrN

- Molecular Weight : 247.15 g/mol

- CAS Number : 1624260-78-1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound may exhibit properties similar to other amines, influencing serotonin and norepinephrine pathways, which can affect mood and behavior.

Target Receptors

- Serotonin Receptors : The compound may act as a partial agonist at certain serotonin receptors.

- Norepinephrine Transporters : It may inhibit norepinephrine reuptake, enhancing neurotransmitter availability.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within the body. Studies indicate:

- Absorption : Rapid gastrointestinal absorption following oral administration.

- Distribution : High affinity for brain tissues due to lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Renal excretion of metabolites is predominant.

Biological Activity and Effects

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. A significant reduction in bacterial growth was observed in vitro.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Neuropharmacological Effects

Case studies involving animal models have shown that the compound can influence behavior, particularly in stress-induced scenarios. It has been observed to reduce anxiety-like behaviors in rodents.

Case Studies

-

Study on Anxiety Reduction :

- Objective : To evaluate the anxiolytic effects of the compound.

- Methodology : Rodents were administered varying doses (5, 10, and 20 mg/kg) and assessed using the elevated plus maze test.

- Results : Significant increase in time spent in open arms at higher doses compared to control groups.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against clinical isolates.

- Methodology : Disk diffusion method utilized to determine efficacy.

- Results : Clear zones of inhibition were noted for S. aureus and E. coli, confirming antimicrobial activity.

Eigenschaften

IUPAC Name |

4-bromo-N,N-dimethylcyclohexan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUCKDBEUJOVIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.